molecular formula C8H5Cl2NO2 B097155 2,4-Dichloro-1-(2-nitrovinyl)benzene CAS No. 18984-21-9

2,4-Dichloro-1-(2-nitrovinyl)benzene

Cat. No.: B097155
CAS No.: 18984-21-9
M. Wt: 218.03 g/mol
InChI Key: LIWIJBBAMBDXME-ONEGZZNKSA-N
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Description

2,4-Dichloro-1-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H5Cl2NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a nitrovinyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene typically involves the nitration of 2,4-dichlorostyrene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, and the reaction is conducted at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also incorporates purification steps such as recrystallization and distillation to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation: The vinyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

Major Products Formed

    Reduction: 2,4-Dichloro-1-(2-aminoethyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 2,4-Dichloro-1-(2-carboxyvinyl)benzene or 2,4-Dichloro-1-(2-formylvinyl)benzene.

Scientific Research Applications

2,4-Dichloro-1-(2-nitrovinyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2-nitrovinyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to modify biomolecules and disrupt cellular processes.

Comparison with Similar Compounds

2,4-Dichloro-1-(2-nitrovinyl)benzene can be compared with other similar compounds such as:

    2,4-Dichloronitrobenzene: Similar structure but lacks the vinyl group, leading to different reactivity and applications.

    2,4-Dichloro-1-(2-aminovinyl)benzene: The amino group instead of the nitro group results in different chemical properties and biological activities.

    2,4-Dichloro-1-(2-carboxyvinyl)benzene:

The uniqueness of this compound lies in its combination of chlorine, nitro, and vinyl groups, which confer distinct chemical reactivity and versatility in various applications.

Properties

IUPAC Name

2,4-dichloro-1-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWIJBBAMBDXME-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879283
Record name 2,4-DICHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18984-21-9
Record name 18984-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81882
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DICHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2,4-Dichloro-β-nitrostyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-1-(2-nitrovinyl)benzene
Reactant of Route 2
2,4-Dichloro-1-(2-nitrovinyl)benzene

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